molecular formula C7H6ClF4N B6198374 5-fluoro-2-(trifluoromethyl)aniline hydrochloride CAS No. 2680537-63-5

5-fluoro-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6198374
CAS No.: 2680537-63-5
M. Wt: 215.57 g/mol
InChI Key: VUTRRKXTIAFXST-UHFFFAOYSA-N
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Description

5-fluoro-2-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of both fluorine and trifluoromethyl groups attached to an aniline ring, which is further converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluoro-5-(trifluoromethyl)aniline, followed by reduction to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

5-fluoro-2-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-(trifluoromethyl)aniline: Similar structure but without the hydrochloride salt form.

    4-bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a bromine substituent instead of a hydrogen atom.

    2-(trifluoromethyl)aniline: Lacks the fluorine substituent on the aromatic ring

Uniqueness

5-fluoro-2-(trifluoromethyl)aniline hydrochloride is unique due to the combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

2680537-63-5

Molecular Formula

C7H6ClF4N

Molecular Weight

215.57 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C7H5F4N.ClH/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3H,12H2;1H

InChI Key

VUTRRKXTIAFXST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

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